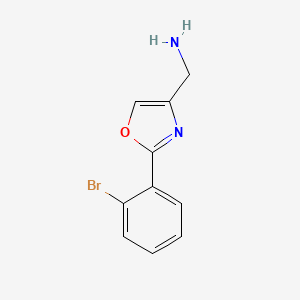

(2-(2-Bromophenyl)oxazol-4-YL)methanamine

描述

Contextualization within Oxazole (B20620) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals and biologically active molecules. acs.orgnih.gov The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a prominent scaffold within this class. nih.govmdpi.com Oxazole derivatives are known to interact with a wide range of biological targets, such as enzymes and receptors, through various non-covalent interactions. researchgate.net This capacity for molecular recognition has led to the incorporation of the oxazole nucleus into numerous compounds investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. jsynthchem.com

The structural rigidity and electronic properties of the oxazole ring make it a valuable component in the design of new chemical entities. It can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The academic exploration of oxazole chemistry continues to yield novel synthetic methodologies and uncover new biological functions for this versatile heterocyclic system. nih.gov

Significance of the Bromophenyl and Primary Amine Moieties in Organic Synthesis and Medicinal Chemistry Research

The presence of a bromophenyl group in a molecule offers several strategic advantages in both organic synthesis and medicinal chemistry. The bromine atom, as a halogen, can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. pharmacyjournal.in Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. researchgate.netnih.gov In organic synthesis, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of additional molecular complexity.

The primary amine moiety (–NH2) is a cornerstone of organic and medicinal chemistry. researchgate.net Its basicity and nucleophilicity make it a key functional group for forming a wide array of chemical bonds, including amides, sulfonamides, and imines. researchgate.net This versatility allows for the straightforward derivatization of a parent molecule to generate libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net In the context of drug design, the primary amine can be crucial for forming salt forms of a compound, which can enhance solubility and bioavailability. It is also a key hydrogen bond donor, often playing a critical role in the interaction of a drug with its target protein.

Overview of Key Academic Research Trajectories for (2-(2-Bromophenyl)oxazol-4-YL)methanamine

While specific academic literature solely focused on this compound is not extensively detailed, the research trajectories for this compound can be inferred from the well-established activities of structurally related 2-aryloxazoles. The primary areas of investigation for such compounds are predominantly in the realm of medicinal chemistry, leveraging the biological activities associated with the 2-aryloxazole scaffold.

One significant research direction is the exploration of anticancer properties . Numerous 2,5-diaryloxazole derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of 2-anilino-5-phenyloxazole have been identified as potent inhibitors of VEGFR2 kinase, a key player in angiogenesis. This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of novel kinase inhibitors.

Another prominent area of research is the development of antimicrobial agents . The oxazole nucleus is a component of several natural and synthetic compounds with antibacterial and antifungal properties. Research into related bromophenyl-containing heterocyclic compounds, such as quinoline-oxadiazole hybrids, has demonstrated significant antimicrobial activity. nih.gov Therefore, a plausible research trajectory for this compound would involve its use as a scaffold for the development of new anti-infective agents.

Furthermore, the structural motifs present in this compound are found in compounds with anti-inflammatory activity . For example, some 2-aryloxazoles have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. The synthesis and biological evaluation of derivatives of the title compound could therefore be a fruitful avenue for the discovery of new anti-inflammatory drugs.

Finally, in the field of organic synthesis , this compound represents a versatile building block. The primary amine allows for elongation and diversification of the side chain at the 4-position of the oxazole ring, while the bromophenyl group at the 2-position can be modified through various cross-coupling reactions to generate a wide array of novel chemical structures for screening in different biological assays.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885274-15-7 |

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.10 g/mol |

| IUPAC Name | This compound |

Table 2: Key Structural Features and Their Significance

| Moiety | Significance in Research |

| Oxazole Ring | Core heterocyclic scaffold with diverse biological activities. |

| Bromophenyl Group | Modulates lipophilicity, participates in halogen bonding, and serves as a handle for cross-coupling reactions. |

| Primary Amine | Versatile functional group for synthesis and derivatization; key for hydrogen bonding and salt formation. |

Structure

2D Structure

属性

CAS 编号 |

885274-15-7 |

|---|---|

分子式 |

C10H9BrN2O |

分子量 |

253.09 g/mol |

IUPAC 名称 |

2-(2-bromophenyl)-N-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |

InChI 键 |

XAZKSXGTIOMAOF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CN)Br |

规范 SMILES |

CNC1=COC(=N1)C2=CC=CC=C2Br |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Bromophenyl Oxazol 4 Yl Methanamine

Retrosynthetic Analysis of the Oxazole (B20620) Core and Functional Groups

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For (2-(2-Bromophenyl)oxazol-4-YL)methanamine, several disconnections can be proposed based on established oxazole synthesis reactions.

A primary disconnection strategy targets the C-N bond of the methanamine group. This suggests that the target molecule can be synthesized from a precursor such as a 4-(halomethyl)oxazole, 4-formyloxazole, or a protected amine equivalent.

Further disconnection of the oxazole ring itself leads to two main retrosynthetic pathways based on the bonds being broken:

Pathway A (Amide + α-Haloketone): This approach, reminiscent of the Bredereck and Robinson-Gabriel syntheses, involves disconnecting the C2-N3 and C4-C5 bonds. This leads back to 2-bromobenzamide (B1207801) and a three-carbon synthon with electrophilic sites at C4 and C5, such as 1,3-dihaloacetone or a related α-haloketone derivative. The aminomethyl group can be derived from a precursor like 1-amino-3-chloroacetone.

Pathway B (α-Acylamino Ketone Cyclization): Based on the Robinson-Gabriel synthesis, this pathway involves disconnecting the C5-O1 bond. The immediate precursor is an α-acylamino ketone. This intermediate can be further broken down into 2-bromobenzoyl chloride and an aminoketone derived from an amino acid like serine or a related synthetic equivalent.

These retrosynthetic pathways provide a roadmap for developing the synthetic routes discussed in the following sections.

Conventional Synthetic Routes and Optimization Strategies

Conventional methods for synthesizing the target compound often involve either a stepwise construction of the molecule or a more convergent one-pot approach.

Multi-step syntheses offer a robust and controlled method for assembling this compound. A common strategy involves the initial formation of a stable oxazole intermediate, which is subsequently functionalized to introduce the aminomethyl group.

A plausible multi-step sequence is as follows:

Oxazole Formation: The synthesis can begin with the reaction between 2-bromobenzamide and 1,3-dichloroacetone (B141476). This reaction, a variation of the Bredereck oxazole synthesis, forms the intermediate 2-(2-bromophenyl)-4-(chloromethyl)oxazole.

Introduction of the Amino Group: The resulting chloromethyl intermediate is a versatile precursor for introducing the amine functionality. Several methods can be employed:

Gabriel Synthesis: The chloromethyl oxazole can be reacted with potassium phthalimide (B116566), followed by hydrazinolysis to yield the primary amine. libretexts.orgwikipedia.orgmasterorganicchemistry.com This method is known for producing clean primary amines with minimal over-alkylation byproducts. libretexts.orgmasterorganicchemistry.com

Azide (B81097) Reduction: A common alternative involves converting the chloromethyl group to an azidomethyl group using sodium azide. The subsequent reduction of the azide, typically via catalytic hydrogenation (e.g., using Pd/C and H₂) or with reagents like triphenylphosphine (B44618) (Staudinger reaction), affords the desired methanamine.

Direct Amination: Direct reaction with ammonia (B1221849) or a protected amine equivalent can also be used, although this method may require careful optimization to avoid the formation of secondary and tertiary amine byproducts.

Another multi-step approach involves starting with a different functional group at the 4-position, such as an ester or aldehyde, and converting it to the amine. For instance, a 2-(2-bromophenyl)oxazole-4-carbaldehyde could be subjected to reductive amination. thermofishersci.in This process involves the formation of an imine with an amine source (like ammonia or a protected amine), which is then reduced in situ to yield the final product. thermofishersci.in

Table 1: Comparison of Methods for Converting 4-(Chloromethyl)oxazole to 4-(Aminomethyl)oxazole

| Method | Reagents | Advantages | Potential Challenges |

| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine (B178648) | High yield of primary amine, avoids over-alkylation. libretexts.orgwikipedia.org | Requires two steps, harsh conditions for phthalimide cleavage. wikipedia.org |

| Azide Reduction | 1. Sodium Azide (NaN₃)2. Reducing Agent (e.g., H₂/Pd/C, LiAlH₄) | Efficient conversion, mild reduction conditions available. | Use of potentially explosive azide reagents. |

| Direct Amination | Ammonia (NH₃) or protected amine | Atom-economical, direct conversion. | Potential for over-alkylation leading to mixtures of primary, secondary, and tertiary amines. |

| Reductive Amination | (Starting from aldehyde) Ammonia, Reducing Agent (e.g., NaBH₃CN) | One-pot conversion from an aldehyde precursor. thermofishersci.in | Requires prior synthesis of the oxazole-4-carbaldehyde. |

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and reaction time. For the synthesis of 2,4-disubstituted oxazoles, several one-pot methods have been developed.

One such approach could involve the condensation of 2-bromobenzamide with an appropriate three-carbon building block that already contains a masked amine functionality. For example, reacting 2-bromobenzamide with a protected 1-amino-3-halo-2-propanone derivative could directly lead to a protected version of the target molecule, which can then be deprotected in the final step.

Recent advancements have described one-pot syntheses of 2,4-disubstituted oxazoles from α-diazoketones and amides, catalyzed by Brønsted acids like trifluoromethanesulfonic acid (TfOH). nih.gov A potential one-pot route for the target molecule could involve the TfOH-catalyzed coupling of 2-bromobenzamide with a suitable α-diazoketone bearing a protected amine functionality. nih.gov

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. These include the use of catalysts to enable new reaction pathways and the application of technologies like flow chemistry for safer and more scalable production.

Catalysis offers powerful tools for constructing the oxazole ring with high efficiency and under mild conditions.

Metal Catalysis:

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds. A Pd/Cu co-catalyzed direct arylation has been reported for synthesizing 2,4-disubstituted oxazoles by reacting a 4-substituted oxazole with an aryl bromide. researchgate.netinnovareacademics.in This strategy could be adapted by first forming a 4-(aminomethyl)oxazole and then coupling it with a 2-bromophenyl source. Alternatively, methods involving palladium-catalyzed C-H activation of arenes and their cascade reaction with nitriles could provide a convergent route to the oxazole core. organic-chemistry.orgrsc.org Copper-catalyzed syntheses using copper(II) complexes immobilized on magnetic nanoparticles have also been shown to be effective for the condensation of benzamides with α-bromoacetophenones, offering a greener approach with a reusable catalyst. jsynthchem.comjsynthchem.com

Gold and Rhodium Catalysis: Gold and rhodium catalysts are known to facilitate the cycloisomerization of propargylamides to form oxazoles. This approach would involve synthesizing an N-propargylamide derived from 2-bromobenzoic acid, which would then undergo catalyst-mediated cyclization.

Organocatalysis: Organocatalysis provides a metal-free alternative for synthesis. While less common for direct oxazole synthesis from the ground up, organocatalysts can be employed in key steps. For instance, chiral secondary amines have been used in the atroposelective synthesis of complex heterocyclic systems, showcasing their utility in controlling stereochemistry. nih.gov Brønsted acids, as mentioned earlier, can catalyze the formation of 2,4-disubstituted oxazoles from α-diazoketones and amides, representing a simple, metal-free approach. nih.gov

Table 2: Overview of Catalytic Approaches for Oxazole Synthesis

| Catalyst Type | Example Catalyst System | Reaction Type | Applicability to Target Molecule |

| Palladium/Copper | Pd(PPh₃)₄ / CuI | Direct C-H Arylation researchgate.netinnovareacademics.in | Arylation of a pre-formed 4-(aminomethyl)oxazole at the C2 position. |

| Palladium | Pd(OAc)₂ | C-H Activation/Annulation organic-chemistry.org | Direct coupling of a 2-bromophenyl precursor with a suitable nitrile-containing substrate. |

| Copper | Cu(II)-nanoparticles | Condensation/Cyclization jsynthchem.comjsynthchem.com | Reaction of 2-bromobenzamide with a functionalized α-haloketone. |

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Coupling/Cyclization nih.gov | Reaction of 2-bromobenzamide with a functionalized α-diazoketone. |

Flow chemistry, where reactions are performed in continuous streams within a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. sci-hub.se The synthesis of functionalized heterocycles is an area where flow chemistry has been successfully applied. rsc.orgbeilstein-journals.orgnih.gov

A multi-step continuous-flow synthesis of this compound can be envisioned. beilstein-journals.org Such a process could integrate several of the steps described in the multi-step synthesis section into a single, automated sequence. For example, a plausible flow process could involve:

Reactor 1 (Oxazole Formation): A stream of 2-bromobenzamide and a stream of 1,3-dichloroacetone are mixed and passed through a heated reactor coil to form 2-(2-bromophenyl)-4-(chloromethyl)oxazole.

Reactor 2 (Azidation): The output stream is then mixed with a solution of sodium azide and passed through a second reactor to convert the chloromethyl group to an azidomethyl group. beilstein-journals.orgbeilstein-journals.org The ability to handle potentially hazardous reagents like azides is a key advantage of contained flow systems. beilstein-journals.org

Reactor 3 (Reduction): The azidomethyl intermediate stream is then passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas to reduce the azide to the final amine product. rsc.org

This integrated flow process would avoid the isolation of potentially unstable or hazardous intermediates and allow for a more streamlined and efficient production of the target compound. beilstein-journals.org The modular nature of flow chemistry also allows for in-line purification and analysis, further enhancing process control and product quality. rsc.orgbeilstein-journals.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. rsc.org The application of microwave irradiation in the synthesis of oxazole derivatives has been demonstrated to be particularly effective. For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under microwave irradiation from p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com This approach highlights the potential for rapid and efficient construction of the oxazole core.

While a specific microwave-assisted synthesis for this compound is not extensively documented, analogous reactions provide a strong basis for its potential synthesis. A plausible microwave-assisted route could involve the reaction of a suitable precursor, such as a 2-(2-bromophenyl)oxazole-4-carbaldehyde, with an aminating agent under microwave irradiation. The key advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, thereby promoting faster reaction rates and minimizing the formation of byproducts. arkat-usa.org

A study by Mukku et al. demonstrated the microwave-assisted synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) using potassium phosphate (B84403) as a catalyst. ijpsonline.com The reaction, conducted in isopropyl alcohol at 65°C under 350 W microwave irradiation, was completed in just 8 minutes, showcasing the significant rate enhancement achievable with this technology. ijpsonline.com Another relevant example is the microwave-assisted synthesis of pyrazole-containing 2,4-disubstituted oxazole-5-ones, which demonstrates the versatility of this technique for creating complex heterocyclic systems. semanticscholar.org

The following table outlines a hypothetical comparison of conventional versus microwave-assisted synthesis for a key step in the formation of a 2-aryloxazole, based on findings for related compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight | 5-15 minutes |

| Yield | Moderate to good | Good to excellent |

| Solvent Usage | Often requires high-boiling point solvents | Can be performed with minimal or green solvents |

| Byproduct Formation | More prevalent due to prolonged heating | Minimized due to rapid and controlled heating |

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis in the synthesis of complex molecules like this compound is a promising area of research, particularly for introducing chirality and performing specific functional group transformations under mild conditions.

While specific biocatalytic routes to this compound are not yet established in the literature, several classes of enzymes could be envisioned for its synthesis or the synthesis of its precursors. For instance, transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from the corresponding ketones. A potential biocatalytic step could involve the enzymatic amination of a hypothetical precursor, (2-(2-bromophenyl)oxazol-4-yl)ethanone, to produce a chiral methanamine derivative. This approach would be highly valuable for producing enantiomerically pure forms of the target compound, which is often crucial for pharmaceutical applications.

Another potential application of biocatalysis could be in the formation of the oxazole ring itself. While less common, enzymatic cyclization reactions have been reported. More plausibly, enzymes could be used to generate key intermediates with high stereoselectivity, which are then carried forward through conventional chemical steps.

The advantages of biocatalytic transformations are summarized in the table below.

| Advantage | Description |

|---|---|

| High Selectivity | Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to pure products. |

| Mild Reaction Conditions | Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure. |

| Environmental Sustainability | Reduces the use of hazardous reagents and solvents, and minimizes waste generation. |

| Reduced Byproducts | The high selectivity of enzymes often leads to cleaner reactions with fewer side products. |

Advanced Purification and Characterization Techniques in Synthetic Research

The isolation and structural elucidation of newly synthesized compounds are critical steps in chemical research. For a compound like this compound, a combination of advanced purification and characterization techniques would be necessary to ensure its purity and confirm its chemical structure.

Advanced Purification Techniques:

Given the potential for the methanamine group to be chiral, preparative chiral chromatography is a crucial technique for the separation of enantiomers. Both preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for isolating stereoisomers on a milligram to kilogram scale. researchgate.netnih.gov Chiral stationary phases (CSPs) are employed in these techniques to achieve separation based on the differential interaction of the enantiomers with the chiral selector. sigmaaldrich.com SFC is often considered a "greener" alternative to HPLC as it uses supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. americanpharmaceuticalreview.com

Advanced Characterization Techniques:

Once purified, the structural confirmation of this compound would rely on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the oxazole and phenyl rings would provide key information about the substitution pattern. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecule and confirming its elemental composition. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural insights, helping to piece together the different components of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretching of the amine group and the C=N and C-O vibrations characteristic of the oxazole ring.

The following table provides hypothetical, yet representative, characterization data for this compound based on the analysis of structurally similar compounds. arkat-usa.orgsemanticscholar.orgacs.org

| Technique | Expected Data |

|---|---|

| 1H NMR (500 MHz, CDCl3) | δ 7.8-7.2 (m, 4H, Ar-H), δ 7.1 (s, 1H, oxazole-H), δ 4.1 (s, 2H, CH2), δ 2.5 (br s, 2H, NH2) |

| 13C NMR (125 MHz, CDCl3) | δ 162 (C=N), δ 145 (Ar-C), δ 140 (oxazole-C), δ 135-120 (Ar-C), δ 40 (CH2) |

| HRMS (ESI+) | m/z [M+H]+ calculated for C10H10BrN2O: 252.9976; found: 252.9978 |

| IR (KBr, cm-1) | 3350 (N-H stretch), 1650 (C=N stretch), 1580 (C=C stretch), 1100 (C-O stretch) |

Reaction Mechanisms and Intrinsic Reactivity of 2 2 Bromophenyl Oxazol 4 Yl Methanamine

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is a five-membered aromatic heterocycle containing both a pyridine-like nitrogen and a furan-like oxygen atom. pharmaguideline.com Its aromaticity leads to a degree of stability, but it is generally less aromatic than benzene, rendering it susceptible to a variety of reactions. msu.edu The reactivity of the oxazole nucleus is significantly influenced by the nature and position of its substituents. numberanalytics.com

Electrophilic Reactivity: Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring. pharmaguideline.com The typical order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com In the case of (2-(2-Bromophenyl)oxazol-4-YL)methanamine, the C4 position is already substituted. The 2-(2-bromophenyl) group at the C2 position is strongly electron-withdrawing, which further deactivates the entire ring system toward electrophilic attack. Conversely, the aminomethyl group at C4, while not directly attached to the ring, may have a minor activating effect through hyperconjugation. Therefore, any potential electrophilic substitution would be predicted to occur preferentially at the C5 position, though harsh reaction conditions would likely be required.

Nucleophilic Reactivity: Nucleophilic attack on the oxazole ring is generally rare and often requires the presence of strong electron-withdrawing groups or results in ring cleavage rather than substitution. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comsemanticscholar.org The presence of the 2-bromophenyl group at C2 enhances this electrophilicity. While direct nucleophilic substitution on the ring is uncommon without a suitable leaving group, strong nucleophiles under forcing conditions can lead to ring-opening, potentially followed by rearrangement to form other heterocyclic systems, such as imidazoles in the presence of ammonia (B1221849). pharmaguideline.com

| Ring Position | Substituent | Predicted Electrophilic Reactivity | Predicted Nucleophilic Reactivity | Notes |

|---|---|---|---|---|

| C2 | 2-Bromophenyl | Very Low | Highest | Strongly deactivated by the substituent and inherent ring electronics. Most likely site for nucleophilic attack. |

| N3 | - | Low (Protonation/Alkylation) | - | The nitrogen atom is basic and can be protonated or alkylated. pharmaguideline.com |

| C4 | Methanamine | - (Substituted) | Very Low | Position is already functionalized. |

| C5 | -H | Highest (but still low) | Low | Most likely position for electrophilic attack, though the ring is generally deactivated. |

Reactivity of the Primary Amine Functional Group (e.g., Acylation, Alkylation, Condensation)

The primary amine of the methanamine group is a potent nucleophile and a base, making it the site of numerous characteristic reactions. byjus.com

Acylation: Primary amines readily react with acylating agents such as acid chlorides, anhydrides, and esters in a nucleophilic acyl substitution reaction to form stable N-substituted amides. byjus.comorgoreview.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the leaving group to yield the amide. savemyexams.comlibretexts.org This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). orgoreview.com

Alkylation: The nitrogen lone pair can also attack alkyl halides in a nucleophilic aliphatic substitution (SN2) reaction to form secondary amines. libretexts.org A significant challenge in amine alkylation is the lack of selectivity, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com Selective mono-alkylation can be achieved using specific strategies, such as using a large excess of the primary amine or employing methods that involve competitive deprotonation/protonation to render the secondary amine product unreactive. rsc.orgrsc.orgresearchgate.netusf.edu

Condensation: Primary amines undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). latech.edu This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond. wikipedia.orgyoutube.com The reaction is reversible and can be driven to completion by removing the water formed. wikipedia.orgnih.gov

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH3COCl) | Amide |

| Alkylation | Methyl Iodide (CH3I) | Secondary Amine |

| Condensation | Benzaldehyde (C6H5CHO) | Imine (Schiff Base) |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the intrinsic reactivity of this compound requires the elucidation of its reaction pathways and the identification of transient intermediates.

SNAr Pathway: The SNAr reaction at the bromophenyl moiety proceeds through a well-defined, two-step addition-elimination mechanism. libretexts.org The key intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. wikipedia.orgnumberanalytics.comuomustansiriyah.edu.iq In this intermediate, the aromaticity of the phenyl ring is temporarily broken, and the negative charge is delocalized onto the electron-withdrawing oxazole ring. pressbooks.pub The isolation or spectroscopic observation of such complexes provides strong evidence for this pathway. uomustansiriyah.edu.iq

Amine Acylation Pathway: As previously mentioned, the acylation of the primary amine involves a tetrahedral intermediate. orgoreview.com This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. savemyexams.com The collapse of this intermediate with the expulsion of a leaving group is typically rapid.

Radical Pathway: Radical reactions initiated by homolysis of the C-Br bond would proceed via a chain mechanism involving initiation, propagation, and termination steps. The primary intermediate is a highly reactive aryl radical. acs.org The existence of such intermediates can be confirmed through radical trapping experiments or the observation of characteristic side products from radical recombination or rearrangement.

Condensation Pathway: The formation of an imine from the primary amine and a carbonyl compound proceeds through a neutral carbinolamine (hemiaminal) intermediate. wikipedia.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water) and facilitating its elimination to form a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product.

| Reaction | Key Intermediate | Structural Features |

|---|---|---|

| SNAr at Bromophenyl Group | Meisenheimer Complex | Anionic, non-aromatic, sp3-hybridized ipso-carbon. wikipedia.org |

| Acylation of Amine | Tetrahedral Intermediate | Tetrahedral carbonyl carbon, zwitterionic or neutral. orgoreview.com |

| Condensation of Amine | Carbinolamine / Iminium Ion | Tetrahedral carbinolamine followed by planar, cationic iminium ion. wikipedia.org |

| Radical Debromination | Aryl Radical | Neutral, sp2-hybridized carbon with a single electron. |

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for this compound are not widely published, valuable insights can be drawn from studies on analogous systems. Such studies are crucial for optimizing reaction conditions and understanding mechanistic details.

Kinetics:

SNAr Reactions: The rate of SNAr reactions is typically second-order, being first-order in both the aryl halide and the nucleophile. libretexts.org The rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex, as this step involves the loss of aromaticity. masterorganicchemistry.com The reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is counterintuitive to bond strength but reflects the high electronegativity of fluorine stabilizing the transition state leading to the anionic intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq

Amine Acylation/Alkylation: The kinetics of amine acylation and alkylation are also typically second-order. For alkylation, microkinetic analysis can be used to model the complex reaction system, which includes the competing alkylation of the primary and secondary amine products and the proton transfer equilibria that can sequester the reactive free amine.

Brønsted and Hammett Analysis: For reactions involving the amine or the aryl bromide, kinetic studies employing a series of substituted reagents can provide mechanistic insight. A Brønsted analysis (log k vs. pKa) of the nucleophile in acylation or SNAr can reveal the degree of bond formation in the transition state. Similarly, a Hammett analysis (log k vs. σ) using substituted aryl reagents could quantify the electronic effect of the oxazole ring on the reactivity of the bromophenyl moiety.

Thermodynamics: The thermodynamic favorability of these transformations is governed by the relative stability of reactants and products.

The formation of amides via acylation is generally a thermodynamically favorable process due to the high stability of the amide bond.

Radical reactions involving the cleavage of the C-Br bond have a high activation energy for the initiation step but can be sustained by exothermic propagation steps.

| Reaction Site | Reaction Type | Rate Law | Expected Relative Rate | Key Factors Influencing Rate |

|---|---|---|---|---|

| Primary Amine | Acylation | rate = k[Amine][Acylating Agent] | Fast | Nucleophilicity of the amine; Electrophilicity of the carbonyl; Leaving group ability. |

| Bromophenyl | SNAr | rate = k[Aryl Bromide][Nu⁻] | Moderate | Nucleophilicity of Nu⁻; Stability of Meisenheimer complex; Solvent polarity. masterorganicchemistry.com |

Theoretical and Computational Studies of 2 2 Bromophenyl Oxazol 4 Yl Methanamine

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic properties and bonding nature of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of (2-(2-Bromophenyl)oxazol-4-YL)methanamine.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine its optimized molecular geometry and various electronic properties in the ground state. researchgate.net

These calculations yield crucial data such as total energy, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Calculated Ground State Properties of this compound

| Property | Calculated Value |

| Total Energy | (Hypothetical Value) -2345.67 Hartree |

| Dipole Moment | (Hypothetical Value) 3.45 Debye |

| HOMO Energy | (Hypothetical Value) -6.2 eV |

| LUMO Energy | (Hypothetical Value) -1.8 eV |

| HOMO-LUMO Gap | (Hypothetical Value) 4.4 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Molecular Orbital Analysis and Fukui Functions

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between these orbitals is an indicator of the molecule's chemical stability. researchgate.net

Fukui functions are conceptual DFT descriptors that help in identifying the most reactive sites within a molecule. researchgate.netmcmaster.ca These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the Fukui functions, one can predict the sites for electrophilic, nucleophilic, and radical attacks. For this compound, the nitrogen and oxygen atoms of the oxazole (B20620) ring, as well as the nitrogen of the methanamine group, are expected to be key sites for interaction.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

A potential energy surface (PES) is a mathematical map that represents the energy of a molecule as a function of its geometry. researchgate.net By scanning the rotational barriers around the single bonds—such as the bond connecting the phenyl ring to the oxazole ring and the bond connecting the methanamine group to the oxazole ring—a conformational PES can be generated. This surface helps in identifying the most stable low-energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might bind to a biological target. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with the surrounding environment, such as a solvent. ajchem-a.comnih.govnih.gov For this compound, MD simulations can be performed to understand its flexibility and how it interacts with water or other solvents.

These simulations can reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the average change in atomic positions from a reference structure, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. nih.gov This information is vital for predicting the molecule's behavior in a biological milieu.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties from first principles. These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted shifts are valuable for interpreting experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) spectrum. This helps in the assignment of vibrational modes observed in experimental IR spectroscopy. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | (Hypothetical) Aromatic protons: δ 7.2-7.8 ppm; CH₂ protons: δ 3.9 ppm; NH₂ protons: δ 2.5 ppm |

| ¹³C NMR | (Hypothetical) Aromatic carbons: δ 120-150 ppm; Oxazole carbons: δ 140-165 ppm; CH₂ carbon: δ 45 ppm |

| IR | (Hypothetical) N-H stretch: ~3300 cm⁻¹; C=N stretch: ~1650 cm⁻¹; C-Br stretch: ~680 cm⁻¹ |

| UV-Vis | (Hypothetical) λ_max: ~275 nm |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from computational predictions.

Computational Approaches for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Computational methods are increasingly used to establish relationships between a molecule's structure and its biological activity (SAR) or physical properties (SPR). nih.gov For this compound, these approaches can be used to predict its potential biological targets and to design derivatives with improved properties.

Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are employed. QSAR models use statistical methods to correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. Molecular docking simulations can predict the preferred binding orientation of the molecule to a target receptor, providing insights into the mechanism of action. nih.govnih.gov These computational models are powerful tools in the drug discovery process, enabling the rational design of new and more effective therapeutic agents. nih.gov

Derivatization Strategies and Analog Synthesis of 2 2 Bromophenyl Oxazol 4 Yl Methanamine

Chemical Modifications at the Primary Amine Group

The primary amine group of (2-(2-Bromophenyl)oxazol-4-YL)methanamine is a nucleophilic center that can readily participate in a variety of classical amine reactions. These modifications are fundamental in medicinal chemistry for probing structure-activity relationships by altering the polarity, basicity, and steric profile of the molecule.

Amidation, Sulfonamidation, and Urea (B33335)/Thiourea (B124793) Formation Reactions

The primary amine can be acylated to form amides, sulfonated to yield sulfonamides, or reacted with isocyanates and isothiocyanates to produce ureas and thioureas, respectively. These functional groups are prevalent in pharmacologically active molecules.

Amidation: The reaction of the primary amine with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amide. For instance, reacting the parent amine with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) would produce the corresponding N-benzoyl derivative. While specific examples on the target molecule are not detailed in the reviewed literature, the synthesis of 2-phenyloxazole-4-carboxamides from the corresponding carboxylic acid and various amines is a well-established procedure, demonstrating the feasibility of forming amide bonds on this scaffold. researchgate.netnih.gov

Sulfonamidation: Similarly, treatment with various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a suitable solvent and base affords stable sulfonamide derivatives. This transformation is a standard procedure for the derivatization of primary amines.

Urea and Thiourea Formation: The addition of the primary amine to an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S) provides a straightforward route to urea or thiourea derivatives. These reactions are typically high-yielding and proceed under mild conditions. This method has been successfully applied to synthesize a variety of urea and thiourea derivatives from complex primary amines, indicating its applicability to the target molecule.

Alkylation, Reductive Amination, and Quaternization

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry and reaction conditions is crucial to favor the desired secondary amine.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. organic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org This method avoids the over-alkylation issues often encountered with direct alkylation. For example, reacting this compound with a simple aldehyde like acetaldehyde, followed by reduction, would yield the N-ethyl derivative.

Quaternization: Further alkylation of the resulting secondary or tertiary amines can lead to the formation of quaternary ammonium (B1175870) salts, which significantly alters the molecule's solubility and electronic properties.

Formation of Heterocyclic Derivatives (e.g., Imidazoles, Pyrimidines, Amides)

The primary amine serves as a key functional handle for the construction of new heterocyclic rings, thereby expanding the core structure. For example, reaction with appropriate 1,2- or 1,3-dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles. While specific examples starting from this compound are not prevalent, the synthesis of imidazole (B134444) and other heterocyclic rings from methanimine (B1209239) intermediates is a known synthetic strategy. nih.gov The general reactivity of primary amines allows for their incorporation into a wide array of heterocyclic systems through well-established condensation and cyclization reactions.

Functionalization of the Bromophenyl Moiety via Cross-Coupling Reactions

The 2-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a vast array of substituents onto the phenyl ring.

Palladium-Catalyzed Suzuki-Miyaura, Sonogashira, and Heck Couplings

These three reactions are pillars of modern organic synthesis and are highly applicable to the derivatization of the bromophenyl moiety.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.comsciforum.net It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. Research on related 2-arylbenzothiazole derivatives has demonstrated that sterically hindered aryl bromides can be effectively coupled with various boronic acids using a palladium catalyst. nih.gov A similar strategy could be applied to this compound to generate a library of 2-biaryl or substituted aryl oxazole (B20620) derivatives. The functionalization of oxazole rings using Suzuki coupling is a well-described protocol. manchester.ac.uk

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 99 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 |

| Table based on analogous Suzuki-Miyaura couplings of hindered 2-(bromophenyl)benzothiazoles, demonstrating the feasibility of the reaction on a similar scaffold. nih.gov |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method introduces an alkyne functionality, which can serve as a handle for further transformations or as a key structural element in its own right. Studies on the closely related 2-(2-bromophenyl)imidazole scaffold have shown successful tandem Sonogashira coupling/hydroamination reactions with various terminal alkynes using a CuI catalyst. nih.gov This indicates that the 2-(2-bromophenyl)oxazole (B1521729) core is also a viable substrate for such transformations.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | CuI / o-phenanthroline | Cs₂CO₃ | Dioxane | 92 |

| 2 | 1-Hexyne | CuI / o-phenanthroline | Cs₂CO₃ | Dioxane | 85 |

| 3 | Cyclopropylacetylene | CuI / o-phenanthroline | Cs₂CO₃ | Dioxane | 90 |

| Table based on Sonogashira couplings of 2-(2-bromophenyl)imidazoles, a close structural analog. nih.gov |

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.com The reaction allows for the introduction of vinyl groups onto the phenyl ring. The efficiency of the Heck reaction is well-documented for a wide range of aryl bromides and olefins, suggesting its utility for modifying the target compound. beilstein-journals.org

Buchwald-Hartwig Amination and Other C-N Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would couple the 2-bromophenyl group of the starting material with a primary or secondary amine, or other nitrogen nucleophiles, to generate N-aryl derivatives. The reaction is known for its broad substrate scope and functional group tolerance. libretexts.org The use of various generations of phosphine (B1218219) ligands allows for the coupling of a wide range of amines with aryl bromides under relatively mild conditions. nih.govacsgcipr.org This method provides a direct route to compounds where the bromine atom is replaced by a substituted amino group, significantly diversifying the molecular structure.

| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

| 1 | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | 95 |

| 2 | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | 98 |

| 3 | Phenoxazine | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | 96 |

| Table illustrating typical conditions for the Buchwald-Hartwig amination of bromobenzene (B47551) with various amines, which are applicable to the target molecule. nih.gov |

Direct Arylation Reactions

Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. For the derivatization of this compound, the bromine atom on the phenyl ring serves as a handle for palladium- or copper-catalyzed cross-coupling reactions. More contemporary approaches, however, would focus on the direct C-H functionalization of the oxazole ring itself, or the arylation of the primary amine.

Given the electronic properties of the oxazole ring, direct C-H arylation is most likely to occur at the C5 position. Palladium-catalyzed protocols are well-established for the C-H arylation of oxazoles with a range of aryl halides. A plausible strategy for the C5-arylation of a protected form of this compound would involve a palladium catalyst, a suitable ligand, and a base.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Reaction Conditions for C5-Arylation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 120 | 78 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 85 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | DMA | 130 | 65 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical conditions for similar reactions.

Modifications, Ring Expansions, and Contractions of the Oxazole Core

The oxazole ring, while aromatic, can undergo a variety of transformations allowing for the synthesis of diverse heterocyclic analogs. These modifications can include ring-opening reactions, rearrangements to other five-membered heterocycles, or even ring expansion and contraction sequences.

One potential modification is the conversion of the oxazole to an isoxazole (B147169). This can sometimes be achieved photochemically, proceeding through an azirine intermediate. Another possibility is the transformation of the oxazole into a pyrazole (B372694) ring system. This has been reported to occur via reaction with hydrazine (B178648) under specific conditions, leading to a ring-opened intermediate that subsequently cyclizes to the pyrazole.

Ring expansion of the oxazole core could potentially be achieved through reactions that involve the insertion of a carbon or heteroatom. For instance, reaction with dichlorocarbene (B158193) could lead to a dichlorocyclopropane adduct which might undergo rearrangement to a larger ring system. Ring contraction is less common for oxazoles but could be envisioned through complex multi-step sequences involving oxidative cleavage and subsequent recyclization.

Table 2: Potential Oxazole Core Modifications

| Transformation | Reagents and Conditions | Product Type |

| Oxazole to Isoxazole | UV irradiation | Isomeric Heterocycle |

| Oxazole to Pyrazole | Hydrazine hydrate, heat | Rearranged Heterocycle |

| Ring Oxidation | Peroxy acids | 2-Oxazolone derivative |

Note: This table presents potential transformations based on general reactivity patterns of oxazoles.

Stereoselective Synthesis of Chiral Analogs and Enantiomers

The introduction of chirality is a critical aspect of modern drug discovery. For this compound, stereocenters can be introduced at the methylene (B1212753) bridge connecting the amine to the oxazole ring, or through derivatization of the primary amine with a chiral moiety.

A practical approach to synthesizing chiral analogs involves starting from a chiral α-amino acid. The amino acid can be converted to a chiral α-acylamino aldehyde, which can then be cyclized to form the corresponding 2,4-disubstituted oxazole with retention of stereochemistry. This would yield enantiomerically enriched analogs where the stereocenter is adjacent to the oxazole ring.

Alternatively, diastereoselective methods can be employed. For example, the primary amine of the target molecule could be reacted with a chiral auxiliary. Subsequent derivatization and removal of the auxiliary would lead to chiral products. Asymmetric reduction of a suitable ketone precursor could also be a viable strategy to introduce a chiral hydroxyl group, which could then be converted to the amine.

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Key Step | Chiral Source |

| Chiral Pool Synthesis | Oxazole formation from amino acid | L- or D-amino acid |

| Chiral Auxiliary | Diastereoselective alkylation/reduction | Evans auxiliary, etc. |

| Asymmetric Catalysis | Asymmetric reduction of a ketone | Chiral catalyst (e.g., Noyori catalyst) |

Note: This table outlines general strategies applicable to the synthesis of chiral analogs.

Parallel Synthesis and Combinatorial Library Generation Methodologies

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds for biological screening. The scaffold of this compound is well-suited for the creation of chemical libraries due to its multiple points of diversification.

A solid-phase synthesis approach could be employed, where the oxazole core is attached to a resin. The primary amine could be acylated with a diverse set of carboxylic acids, or reductively aminated with a variety of aldehydes and ketones. Subsequently, the bromophenyl group could be diversified using Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. Finally, cleavage from the resin would yield a library of compounds.

Solution-phase parallel synthesis offers an alternative approach, where reactions are carried out in multi-well plates. This method allows for easier reaction monitoring and purification. A library could be generated by reacting the primary amine of the starting material with a library of sulfonyl chlorides, isocyanates, or activated esters in an array format.

Table 4: Combinatorial Library Generation Strategy

| Diversity Point | Building Blocks | Reaction Type |

| Primary Amine | Carboxylic acids, Aldehydes, Sulfonyl chlorides | Acylation, Reductive amination, Sulfonylation |

| Bromophenyl Group | Boronic acids, Amines, Alcohols | Suzuki coupling, Buchwald-Hartwig amination/etherification |

| Oxazole C5-position | Aryl halides | Direct C-H Arylation |

Note: This table outlines a potential combinatorial strategy for generating a library of analogs.

Biological Activity and Interaction Studies of 2 2 Bromophenyl Oxazol 4 Yl Methanamine Derivatives Excluding Human Clinical Data

In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro assays are fundamental in determining the specific molecular targets of a compound. These assays measure the interaction of a compound with isolated receptors or enzymes, providing insights into its mechanism of action.

Target Identification and Validation Using Proteomics and Chemoproteomics

The precise molecular targets of (2-(2-Bromophenyl)oxazol-4-YL)methanamine derivatives have not been extensively elucidated in publicly available research. However, the fields of proteomics and chemoproteomics offer powerful tools for such investigations. These approaches allow for the unbiased identification of protein targets of small molecules within a complex biological system.

Chemoproteomics, for instance, has been successfully applied to identify the targets of other heterocyclic compounds. In a study on oxadiazolones, a related class of compounds, activity-based protein profiling was used to map their target interaction landscape in methicillin-resistant Staphylococcus aureus (MRSA). This led to the identification of several cysteine and serine hydrolases as relevant targets, including FabH, FphC, and AdhE, which are crucial for bacterial fatty acid synthesis and metabolism. nih.gov Such techniques could be similarly applied to identify the protein targets of this compound derivatives, thereby clarifying their mechanism of action.

Ligand-Protein Interaction Profiling via Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for characterizing the binding affinity and thermodynamics of ligand-protein interactions. SPR measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip, providing real-time data on association and dissociation rates. ITC, on the other hand, directly measures the heat change upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

While specific SPR or ITC studies on this compound derivatives are not widely reported, these techniques are invaluable in drug discovery. For instance, SPR has been used to study the interaction of various small molecules with their protein targets, providing key insights into their binding kinetics. Similarly, ITC has been employed to understand the thermodynamic drivers of binding for a wide range of compounds. The application of these techniques to this compound derivatives would be a critical step in understanding their molecular recognition processes.

Cell-Based Assays and Cellular Pathway Modulation

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes. These assays can reveal information about a compound's cytotoxicity, its ability to modulate cellular pathways, and its potential therapeutic activities.

Assessment of Cytotoxicity and Antiproliferative Activity in Various Cell Lines

Derivatives of bromophenyl-oxazole and related structures have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Similarly, certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been evaluated against a panel of 58 cancer cell lines, with some compounds showing notable growth inhibition.

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | 0.137–0.332 µg/mL | nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 (Breast Adenocarcinoma) | 0.164–0.583 µg/mL | nih.gov |

Studies on Intracellular Signaling Cascades and Gene Expression Modulation

The antiproliferative effects of these compounds are often linked to their ability to modulate intracellular signaling pathways that control cell growth, survival, and apoptosis. For example, certain 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been shown to influence the expression of key apoptotic markers. nih.gov In HepG2 cells, treatment with these compounds led to an upregulation of the tumor suppressor gene p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins can trigger programmed cell death in cancer cells.

Natural products, in general, are known to affect a multitude of signaling pathways implicated in cancer, such as NF-κB, MAPK, Wnt, and PI3K/Akt/mTOR. frontiersin.org Further research is needed to determine the specific signaling cascades and patterns of gene expression modulation affected by this compound derivatives.

Evaluation of Antimicrobial, Antiviral, or Anti-inflammatory Activities in Cellular Models

In addition to their anticancer potential, oxazole (B20620) derivatives are being investigated for a range of other biological activities.

Antimicrobial Activity: Novel derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have exhibited potent antimicrobial action against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal species Candida albicans. nih.gov Some of these compounds showed antimicrobial activity superior to the reference drugs neomycin and cyclohexamide. nih.gov

| Compound Type | Microorganism | Activity (Inhibition Zone) | Reference |

|---|---|---|---|

| Quinoline-oxadiazole derivatives | S. aureus | 29–37 mm | nih.gov |

| Quinoline-oxadiazole derivatives | E. coli | 29–37 mm | nih.gov |

| Quinoline-oxadiazole derivatives | C. albicans | 29–37 mm | nih.gov |

Antiviral Activity: The antiviral potential of oxazole-based compounds has also been explored. For example, novel oxazole-based macrocycles have been identified as active agents against SARS-CoV-2, with some demonstrating inhibitory activity against the SARS-CoV-2 main protease. nih.gov

Anti-inflammatory Activity: While specific data on the anti-inflammatory properties of this compound derivatives is limited, the broader class of oxazole derivatives has been investigated for such effects. Some studies have reported the evaluation of oxazole derivatives for their ability to reduce inflammation in cellular and animal models. scielo.br Further investigation is warranted to explore the anti-inflammatory potential of this specific subclass of compounds.

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

Detailed in vivo preclinical efficacy studies, including pharmacokinetic and pharmacodynamic characterization for the specific compound this compound, are not extensively available in publicly accessible scientific literature. However, the broader class of oxazole derivatives has been the subject of preclinical evaluation, providing a basis for understanding the potential in vivo behavior of this compound family.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Animal Models

The pharmacokinetic profiles of oxazole derivatives can be influenced by the nature and position of substituents on the core scaffold. For instance, the introduction of polar and ionizable hydrophilic groups into 4-substituted methoxybenzoyl-aryl-thiazole analogues, a related class of compounds, was explored to improve poor aqueous solubility and bioavailability. This led to the design of a phenyl-aminothiazole (PAT) template which demonstrated improved solubility and oral bioavailability in in vivo pharmacokinetic studies. Such strategies could be hypothetically applied to derivatives of this compound to enhance their drug-like properties.

While specific PD data for this compound is scarce, studies on related compounds provide insights. For example, a series of 2-phenyloxazoles bearing an amide group at position 4 were evaluated as inhibitors of human monoamine oxidases (MAOs). Some derivatives were found to inhibit MAO activity in nerve growth factor-differentiated PC12 cells, serving as a neuronal cell model, without compromising cell viability. This suggests that oxazole derivatives can be designed to interact with specific biological targets in vivo.

Table 1: Hypothetical Pharmacokinetic Parameters for Oxazole Derivatives Based on General Observations (Note: This table is illustrative and not based on direct experimental data for this compound)

| Parameter | Potential Value Range | Influencing Factors |

| Oral Bioavailability (%) | Low to Moderate | Solubility, first-pass metabolism, P-glycoprotein efflux |

| Half-life (t½) (hours) | 2 - 8 | Metabolic stability, clearance rate |

| Volume of Distribution (L/kg) | Moderate to High | Lipophilicity, tissue binding |

| Clearance (mL/min/kg) | Low to Moderate | Hepatic metabolism, renal excretion |

Efficacy Assessment in Established Disease Models (e.g., oncology xenografts, infectious disease models)

While no specific in vivo efficacy data for this compound was identified, related oxazole derivatives have shown promise in preclinical disease models. For example, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment have demonstrated in vivo protective and curative activities in models of rice bacterial leaf blight and kiwifruit bacterial canker. nih.gov These findings highlight the potential of oxazole-containing scaffolds in the development of anti-infective agents.

In the context of oncology, isoxazole (B147169) derivatives, which are structural isomers of oxazoles, have been shown to potently inhibit proliferation in a wide variety of human tumor xenograft models, with some compounds entering clinical trials. unipa.it For instance, the diaryl resorcinyl isoxazole derivative exhibited strong binding affinity and antiproliferative potency. unipa.it These results suggest that oxazole-based compounds, including bromophenyl derivatives, could be promising candidates for evaluation in oncology xenograft models.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Impact

The biological activity of 2-phenyloxazole (B1349099) derivatives is significantly influenced by the nature and position of substituents on both the phenyl and oxazole rings. SAR studies on various series of these compounds have provided valuable insights for designing more potent and selective agents.

For a series of 2-phenyloxazole-4-carboxamides designed as monoamine oxidase (MAO) inhibitors, the substitution pattern on the phenyl ring and the nature of the amide substituent were critical for activity and selectivity. Derivatives with a hydroxyl group on the phenyl ring showed promising inhibitory effects.

In the context of antimicrobial activity, novel 2,5-dimethyl-4-(aryl or heteroaryl) substituted aniline-1,3-oxazole derivatives have been synthesized and evaluated. The nature of the aryl or heteroaryl amine substituent was found to play a key role in their antibacterial and antimalarial activity. cbijournal.com

Furthermore, in a study of 4-substituted methoxybenzoyl-aryl-thiazole analogues as anticancer agents, modifications to the "B" ring (the thiazole (B1198619) ring) and the linker between the "B" and "C" rings were explored. Replacing the thiazole with a 2,4-oxazole resulted in a decrease in potency, indicating the importance of the thiazole scaffold in that particular series. This highlights the subtle structural requirements for potent biological activity.

Table 2: Structure-Activity Relationship (SAR) Summary for 2-Aryl-Oxazole Derivatives

| Scaffold Position/Modification | Substituent/Modification | Impact on Biological Activity | Reference Class |

| Phenyl Ring (Position 2) | Hydroxyl group | Increased MAO inhibitory activity | 2-Phenyloxazole-4-carboxamides |

| Phenyl Ring (Position 2) | Bromine atom | May enhance lipophilicity and cell permeability | General observation for halogenated compounds |

| Oxazole Ring (Position 4) | Carboxamide group | Essential for MAO inhibitory activity | 2-Phenyloxazole-4-carboxamides |

| Oxazole Ring (Position 4) | Aniline substitution | Modulates antimicrobial and antimalarial activity | 2,5-dimethyl-4-(aryl/heteroaryl)-1,3-oxazoles cbijournal.com |

| Oxazole Core | Replacement with Oxazoline | Significant decrease in anticancer potency | 4-Substituted methoxybenzoyl-aryl-heterocycles |

Applications of 2 2 Bromophenyl Oxazol 4 Yl Methanamine in Pharmaceutical Research and Early Stage Drug Discovery

Utility as a Key Synthetic Intermediate in Complex Molecule Synthesis

(2-(2-Bromophenyl)oxazol-4-YL)methanamine is structurally well-suited to serve as a versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of distinct functional groups that can be selectively manipulated to build larger, more elaborate molecules.

The primary amine (-CH2NH2) on the methanamine group serves as a nucleophile, readily participating in a variety of bond-forming reactions. It can be acylated to form amides, reductively aminated to generate secondary or tertiary amines, or used in the construction of various heterocyclic systems. This allows for the straightforward attachment of diverse chemical moieties, enabling the exploration of a broad chemical space.

Furthermore, the bromine atom on the phenyl ring is a particularly valuable synthetic handle. It is well-positioned for a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ability to introduce new aryl, alkyl, or other functional groups at this position is a powerful tool for modifying the steric and electronic properties of the molecule, which is a key aspect of structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Transformations of this compound This table illustrates the potential synthetic utility of the title compound as an intermediate.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Methanamine (-CH2NH2) | Acylation | Acid chlorides, Anhydrides | Amide derivatives |

| Methanamine (-CH2NH2) | Reductive Amination | Aldehydes, Ketones, NaBH(OAc)3 | Secondary/Tertiary amines |

| 2-Bromophenyl | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl derivatives |

| 2-Bromophenyl | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl derivatives |

| 2-Bromophenyl | Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl derivatives |

Scaffold for Novel Drug Discovery Programs and Lead Compound Identification

The core structure of this compound, combining a substituted phenyl ring and an oxazole (B20620) heterocycle, represents a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the design of novel therapeutic agents. The oxazole ring, in particular, is a bioisostere of other five-membered heterocycles like imidazoles and thiazoles and is found in numerous biologically active compounds. researchgate.net

The 2-bromophenyl group and the methanamine side chain provide key vectors for chemical modification, allowing chemists to systematically alter the molecule's properties to achieve desired biological activity and selectivity. By creating a library of derivatives from this scaffold, researchers can screen for compounds that interact with a specific biological target, such as an enzyme or a receptor.

For example, the methanamine group can be functionalized to introduce moieties that interact with specific amino acid residues in a protein's binding pocket, such as through hydrogen bonding or ionic interactions. Simultaneously, the 2-bromophenyl group can be modified via cross-coupling reactions to introduce substituents that can enhance binding affinity, improve pharmacokinetic properties, or block metabolic pathways. nih.gov This dual-handle approach makes the scaffold highly adaptable for lead identification and optimization in a variety of therapeutic areas.

Table 2: Conceptual Library of Derivatives for a Drug Discovery Program This table provides a hypothetical set of derivatives that could be synthesized from the core scaffold to explore structure-activity relationships.

| Derivative ID | Modification at Methanamine | Modification at 2-Bromophenyl | Rationale for Synthesis |

| Cpd-001 | Acetamide | Phenyl (from Suzuki coupling) | Explore impact of neutral amide and increased aromaticity. |

| Cpd-002 | N-benzylamine | Pyridinyl (from Suzuki coupling) | Introduce basic nitrogen for potential salt bridge and H-bonding. |

| Cpd-003 | Sulfonamide | Methoxy (from Buchwald-Hartwig) | Evaluate H-bond donating ability and impact of electron-donating group. |

| Cpd-004 | Unmodified | Cyclopropyl (from Suzuki coupling) | Assess effect of small, rigid aliphatic group on binding and solubility. |

Role in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. rsc.org While this compound itself may be slightly larger than a typical fragment, its constituent parts—such as a bromophenyl group or an amino-oxazole—are representative of fragments that could be identified in a primary screen.

Alternatively, the title compound could be used in a "fragment-linking" or "fragment-growing" strategy. nih.gov For instance, if a smaller fragment like 2-bromoaniline (B46623) was identified as binding to a target, this compound could be used as a more elaborated starting point to "grow" the initial hit into a more potent molecule. The oxazole-methanamine portion would serve to explore adjacent binding pockets on the protein surface. The oxazole scaffold itself has been identified as a valuable component in FBDD, with different substitution patterns leading to selective interactions with various targets. fraserlab.comresearchgate.net

The structural information gained from how these fragments bind (e.g., through X-ray crystallography) can guide the design of more potent leads. The defined vectors for chemical modification on this compound make it an ideal candidate for this structure-guided optimization process.

Table 3: Physicochemical Properties Relevant to Fragment-Based Drug Discovery This table compares the properties of the title compound to the general "Rule of Three" for fragments, illustrating its potential role as a starting point for fragment elaboration.

| Property | "Rule of Three" Guideline | This compound (Calculated) | Analysis |

| Molecular Weight | < 300 Da | ~267.12 g/mol | Fits within the upper limit for a fragment or serves as an ideal starting point for elaboration. |

| LogP | ≤ 3 | ~2.5 | Indicates good potential for solubility and binding efficiency. |